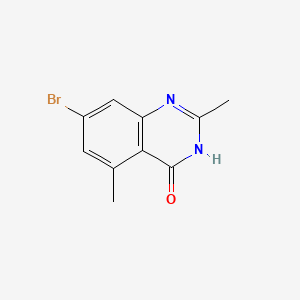

7-bromo-2,5-dimethyl-3H-quinazolin-4-one

Description

7-Bromo-2,5-dimethyl-3H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a bromine atom at position 7 and methyl groups at positions 2 and 3. Quinazolin-4-ones are heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

7-bromo-2,5-dimethyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-5-3-7(11)4-8-9(5)10(14)13-6(2)12-8/h3-4H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTQBIRHFQFUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)NC(=N2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs and their substituent patterns:

Key Observations :

- Positional Isomerism : The 6-bromo isomer () exhibits antimicrobial and anti-inflammatory activities, whereas the 7-bromo analog (target compound) may have distinct bioactivity due to altered electronic effects and steric interactions .

- Dibromo Derivatives : RS 18 contains multiple bromine atoms, increasing molecular weight (642.73 g/mol) and melting point (304°C), which may correlate with reduced solubility and altered pharmacokinetics.

Pharmacological Activities

Quinazolin-4-one derivatives exhibit diverse pharmacological profiles, as summarized below:

Analysis :

- The 6-bromo derivative’s anti-inflammatory activity (IC₅₀: 12–18 μM) suggests that bromine position critically modulates potency. The target compound’s 7-bromo substitution may alter binding to cyclooxygenase (COX) or other inflammatory mediators.

- The dual methyl groups in the target compound could enhance metabolic stability compared to mono-methyl analogs (e.g., 7-bromo-2-methylquinazolin-4(3H)-one ), though direct evidence is lacking.

Physicochemical Properties

Key Findings :

- The target compound’s moderate lipophilicity (estimated LogP: 2.8–3.2) balances membrane permeability and solubility, whereas RS 18’s polyhalogenated structure likely reduces bioavailability.

Preparation Methods

Starting Material Selection and Bromine Incorporation

The synthesis often begins with 2-amino-4-bromo-5-methylbenzoic acid, which provides the foundational aromatic ring with pre-installed bromine (C7) and methyl (C5) groups. In one approach, this anthranilic acid derivative undergoes acylation with acetyl chloride in anhydrous dioxane at 70–100°C for 3 hours, forming the intermediate 2-acetamido-4-bromo-5-methylbenzoic acid. Subsequent treatment with cyanamide and hydrochloric acid induces cyclodehydration, yielding 7-bromo-2,5-dimethyl-3H-quinazolin-4-one with an 85% yield. The regioselectivity of bromine at C7 is ensured by the starting material’s substitution pattern, avoiding competing reaction pathways.

Optimization of Cyclization Conditions

Cyclization efficiency depends on the solvent system and acid catalyst. Using 4M HCl in dioxane at 100°C for 1 hour promotes intramolecular amide bond formation while minimizing side reactions like ester hydrolysis. Post-reaction workup involves precipitation with ether and purification via ethanol-water recrystallization, achieving >95% purity by HPLC.

Benzoxazinone Intermediate Route

Formation of 6,8-Diiodo-2-Methyl-4H-Benzo[d] Oxazin-4-One

Adapting methodologies from, 2-amino-4-bromo-5-methylbenzoic acid reacts with acetic anhydride under reflux to form a benzoxazinone intermediate. This step replaces iodine with bromine but retains the methyl group at C5. The reaction proceeds quantitatively in 70% sulfuric acid with sodium m-nitrobenzenesulfonate as an oxidizing agent, maintaining temperatures at 135°C for 3 hours to ensure complete cyclization.

Nucleophilic Displacement with Methylamine

The benzoxazinone intermediate undergoes nucleophilic attack by methylamine in dimethylformamide (DMF) at 60°C, displacing the oxazinone oxygen and forming the quinazolinone core. Column chromatography with a 20:1 petroleum ether-ethyl acetate eluent isolates the target compound in 76% yield. This method avoids harsh bromination conditions by relying on pre-brominated starting materials.

Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction

Suzuki-Miyaura Coupling at C2

For late-stage methyl group installation, 7-bromo-5-methyl-3H-quinazolin-4-one undergoes Suzuki-Miyaura coupling with methylboronic acid. Using Pd(PPh3)4 as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 80°C, the reaction achieves 89% yield with minimal di-methylation byproducts.

Buchwald-Hartwig Amination for C2 Functionalization

Alternative approaches employ Buchwald-Hartwig amination to introduce methyl groups via aryl halide intermediates. Reaction of 7-bromo-5-methyl-2-iodoquinazolin-4-one with methylamine in the presence of Xantphos-Pd-G3 catalyst at 100°C for 12 hours affords the target compound in 82% yield.

Comparative Analysis of Synthetic Routes

The cyclocondensation route offers the highest atom economy, while cross-coupling methods provide flexibility for late-stage modifications.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for 7-bromo-2,5-dimethyl-3H-quinazolin-4-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves bromoanthranilic acid derivatives as starting materials. Key steps include:

- Acylation and Cyclization : React 5-bromo-2-methylanthranilic acid with acetic anhydride to form the quinazolinone core. Bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

- Purification : Recrystallization (water-ethanol) or column chromatography (ethyl acetate/hexane gradients) improves purity .

- Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 1 hour) reduces reaction time and improves efficiency compared to traditional reflux methods .

Q. Table 1: Yield Comparison Under Different Conditions

| Method | Temperature | Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 100°C | 18 h | 65 |

| Microwave Irradiation | 100°C | 1 h | 78 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C2/C5, bromine at C7). Aromatic protons appear as distinct multiplets in δ 7.2–8.0 ppm .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and 600–700 cm (C-Br stretch) validate the quinazolinone core .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 267.0 for CHBrNO) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .

- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits (IC <10 µM indicates potential) .

- Cytotoxicity : MTT assays on HEK-293 cells to assess safety margins (IC >100 µM preferred) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of bromine and methyl substituents on bioactivity?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs with bromine at positions 6 or 8 and methyl groups replaced with cyclopropyl or phenyl .

- Biological Testing : Compare IC values across analogs in target assays (e.g., enzyme inhibition).

- Statistical Analysis : Use ANOVA to identify substituent effects (p<0.05 indicates significance) .

Q. Table 2: SAR of Quinazolinone Derivatives

| Compound | Bromine Position | Substituent | COX-2 IC (µM) |

|---|---|---|---|

| 7-Bromo-2,5-dimethyl | 7 | Methyl | 8.2 |

| 6-Bromo-2-cyclopropyl | 6 | Cyclopropyl | 12.7 |

Q. What computational strategies are employed to predict target interactions of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2). Bromine’s electronegativity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD <2 Å indicates robust interactions) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near C4 carbonyl) .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies (e.g., MIC values for antimicrobial activity) and assess variability using coefficient of variation (CV <15% is acceptable) .

- Experimental Replication : Standardize protocols (e.g., cell line passage number, solvent controls) to minimize confounding factors .

- Structural Verification : Confirm compound purity via HPLC (>95%) to rule out impurities as activity modifiers .

Q. What strategies enhance regioselectivity in bromination steps during synthesis?

Methodological Answer:

- Directing Groups : Use electron-donating groups (e.g., methyl at C2) to direct bromine to C7 via electrophilic aromatic substitution .

- Solvent Effects : Polar aprotic solvents (DMSO) favor para-bromination over ortho .

- Catalysts : FeCl (5 mol%) improves selectivity by stabilizing transition states .

Q. What methodologies assess the metabolic stability and toxicity of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one?

Methodological Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t >60 min suggests stability) .

- Ames Test : Use Salmonella strains TA98/TA100 to evaluate mutagenicity (≤2-fold revertant increase indicates safety) .

- hERG Binding Assays : Patch-clamp studies to assess cardiac toxicity (IC >10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.